1-(2-Hydroxy-4-((2-methylbut-3-yn-2-yl)oxy)phenyl)ethan-1-one
Overview
Description
1-(2-Hydroxy-4-((2-methylbut-3-yn-2-yl)oxy)phenyl)ethan-1-one is an organic compound with the molecular formula C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol . This compound features a phenolic hydroxyl group, an ethanone moiety, and an alkyne substituent, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-4-((2-methylbut-3-yn-2-yl)oxy)phenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyacetophenone and 2-methylbut-3-yn-2-ol.
Reaction Conditions: The reaction involves the protection of the hydroxyl group of 2-hydroxyacetophenone, followed by the alkylation with 2-methylbut-3-yn-2-ol under basic conditions. Common bases used include potassium carbonate or sodium hydride.
Deprotection: The final step involves deprotection of the hydroxyl group to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-4-((2-methylbut-3-yn-2-yl)oxy)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The alkyne group can undergo nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted phenyl ethanones.
Scientific Research Applications
1-(2-Hydroxy-4-((2-methylbut-3-yn-2-yl)oxy)phenyl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4-((2-methylbut-3-yn-2-yl)oxy)phenyl)ethan-1-one involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and cellular proteins.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with cellular membranes.
Comparison with Similar Compounds
- 1-(2-Hydroxy-4-methoxyphenyl)ethan-1-one
- 1-(2-Hydroxy-4-ethoxyphenyl)ethan-1-one
- 1-(2-Hydroxy-4-propoxyphenyl)ethan-1-one
Properties
IUPAC Name |
1-[2-hydroxy-4-(2-methylbut-3-yn-2-yloxy)phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-5-13(3,4)16-10-6-7-11(9(2)14)12(15)8-10/h1,6-8,15H,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZCPXYQCPFHIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC(C)(C)C#C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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